Reduced Tardive Dyskinesia (TD) Potential: Masking Effect Comparison vs. Haloperidol
In a double-blind, placebo-controlled study of 11 outpatients with exacerbated tardive dyskinesia (TD), molindone demonstrated significantly less masking of withdrawal-exacerbated TD symptoms compared to haloperidol [1]. The difference in AIMS (Abnormal Involuntary Movement Scale) scores was statistically significant (p=0.04) at 200% of the pre-study neuroleptic dose, suggesting a lower dyskinetogenic potential for molindone [1].
| Evidence Dimension | Change in AIMS Score |
|---|---|
| Target Compound Data | Less masking of TD symptoms |
| Comparator Or Baseline | Haloperidol |
| Quantified Difference | Significant difference in percent change of AIMS scores at 200% dose (p = 0.04) |
| Conditions | Double-blind, placebo-controlled, randomized clinical trial in 11 outpatients with exacerbated TD |
Why This Matters
This lower masking effect may indicate a reduced long-term risk of tardive dyskinesia, making molindone a preferred compound for chronic use studies.
- [1] Glazer WM, et al. Molindone and haloperidol in tardive dyskinesia. J Clin Psychiatry. 1985 Aug;46(8 Pt 2):4-7. PMID: 2862139. View Source
